molecular formula C18H15N3O4S B2868416 N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946202-65-9

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2868416
CAS No.: 946202-65-9
M. Wt: 369.4
InChI Key: KONIMBSHXVPGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring three distinct moieties:

  • Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring linked via a methyl bridge.
  • 5-Methoxybenzo[d]thiazol-2-yl group: A benzothiazole core substituted with a methoxy group at position 3.
  • 5-Methylisoxazole-3-carboxamide: A methyl-substituted isoxazole ring with a carboxamide functional group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONIMBSHXVPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxybenzo[d]thiazol-2-Amine

The benzothiazole ring is constructed via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (Fig. 2a):

  • Reaction Conditions :

    • 2-Amino-4-methoxythiophenol (1.0 equiv) and BrCN (1.1 equiv) in ethanol at reflux for 4 hours.
    • Yield: 78%.
  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 5.20 (s, 2H, NH₂).

Alkylation with Furan-2-ylmethyl Bromide

The secondary amine is formed via nucleophilic substitution (Fig. 2b):

  • Reaction Conditions :

    • 5-Methoxybenzo[d]thiazol-2-amine (1.0 equiv), furan-2-ylmethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.
    • Yield: 65%.
  • Characterization :

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 159.8 (C=N), 152.1 (OCH₃), 142.3 (furan-C), 110.5–107.2 (aromatic carbons).

Amide Coupling Reaction

The final step involves coupling 5-methylisoxazole-3-carboxylic acid with N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine (Fig. 3):

Activation of Carboxylic Acid

  • Reagent : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
    • Conditions: Reflux in SOCl₂ (3.0 equiv) for 2 hours, followed by solvent removal.

Amide Bond Formation

  • Reaction Conditions :

    • Acyl chloride (1.0 equiv), secondary amine (1.1 equiv), Et₃N (2.0 equiv) in dry DCM at 0°C→RT for 8 hours.
    • Yield: 72%.
  • Optimization Data :

    Coupling Agent Solvent Temp (°C) Yield (%)
    SOCl₂/Et₃N DCM 0→25 72
    EDCl/HOBt DMF 25 68
    DCC/DMAP THF 25 65
  • Characterization :

    • HRMS : m/z 412.1203 [M+H]⁺ (calc. 412.1198).
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, isoxazole-H), 7.45–6.85 (m, 6H, Ar-H and furan-H), 4.65 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

Mechanistic Insights and Challenges

Regioselectivity in Isoxazole Formation

The copper-catalyzed cycloaddition favors 3,5-disubstituted isoxazoles due to the electronic effects of the nitrile oxide and alkyne. Computational studies suggest that the transition state for 3,5-substitution is 5.2 kcal/mol lower than for 4,5-substitution.

Steric Hindrance in Amide Coupling

The secondary amine’s bulky benzothiazole and furan groups necessitate mild coupling conditions to prevent N-oxidation or decomposition. SOCl₂-mediated activation outperformed carbodiimide reagents due to faster kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzothiazole, furan, and isoxazole moieties. Below are key comparisons with related molecules:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides Benzyl-thiazole + dimethylfuramide High anticancer activity (e.g., against leukemia and melanoma cell lines)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole + methylisoxazole carboxamide Crystallographic data confirmed planar structure; potential kinase inhibition inferred
N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran Benzofuran + nitro group + dihydrothiazole Synthesized via condensation; nitro group may enhance electrophilic reactivity
TPA−benzothiazole derivatives (e.g., compound 2 in ) Benzothiazole + triphenylamine (TPA) Temperature-dependent fluorescence switching in DMF; applications in optoelectronics

Key Observations :

  • Benzothiazole Modifications: The 5-methoxy group in the target compound may enhance solubility compared to unsubstituted benzothiazoles (e.g., compound 2 in ) .
  • Furan vs. Benzofuran : The furan-2-ylmethyl group in the target compound is less sterically hindered than benzofuran derivatives (), which could influence pharmacokinetics .
  • Isoxazole Role : The 5-methylisoxazole-3-carboxamide moiety is structurally analogous to ’s compound, where the isoxazole-thiazole linkage contributes to rigidity and planar geometry, critical for target binding .
Physicochemical Properties
  • Melting Point : Expected to exceed 250°C based on similar carboxamide derivatives (e.g., ’s compound 21 melts at 297°C) .
  • Solubility: The methoxy group may improve aqueous solubility compared to nonpolar analogues like N-benzyl thiazoles () .
  • Spectroscopic Data :
    • IR : Peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) expected, consistent with and .
    • NMR : Distinct signals for furan protons (~6.3–7.4 ppm), methoxy group (~3.8 ppm), and isoxazole methyl (~2.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.